N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[2,3-b][1,4]thiazine core, a cyclopropylamino group, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-1-carboxamide typically involves multiple steps. One common method includes the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce an amine derivative.
Scientific Research Applications
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its anti-inflammatory properties.
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits antibacterial and anti-HIV activities.
Uniqueness
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-1-carboxamide stands out due to its unique structural features and the combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2,3-dihydropyrido[2,3-b][1,4]thiazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-17(21-14-7-8-14)12-13-3-5-15(6-4-13)22-19(25)23-10-11-26-18-16(23)2-1-9-20-18/h1-6,9,14H,7-8,10-12H2,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJHRCABZXIYEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)N3CCSC4=C3C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.